molecular formula C7H13Cl2N3 B1382578 5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride CAS No. 1803592-05-3

5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B1382578
CAS No.: 1803592-05-3
M. Wt: 210.1 g/mol
InChI Key: YEQLIHFCCLMOIK-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
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Biological Activity

5-tert-butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride (CAS Number: 1803592-05-3) is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in agriculture, and its role in medicinal chemistry.

  • Molecular Formula : C₇H₁₂ClN₃
  • Molecular Weight : 173.64 g/mol
  • Structure : The compound features a triazole ring with a tert-butyl group and a chloromethyl substituent, which may influence its biological interactions.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
This compoundP. aeruginosa15 µg/mL

Studies using the agar disc-diffusion method have shown that triazole compounds can inhibit bacterial growth effectively. For instance, a recent study reported that certain triazole derivatives demonstrated MIC values comparable to standard antibiotics such as ceftriaxone and ampicillin against resistant strains like MRSA .

The mechanism through which triazoles exert their antibacterial effects often involves interference with bacterial DNA synthesis or function. Molecular docking studies suggest that these compounds may act as inhibitors of DNA gyrase, an essential enzyme for bacterial replication . This interaction results in reduced bacterial proliferation and enhanced antibacterial efficacy.

Agricultural Applications

Beyond their medicinal uses, triazoles are also explored for their potential as plant growth regulators and fungicides. Research indicates that derivatives of 1,2,4-triazoles can promote plant growth and exhibit antifungal properties against various phytopathogens . This dual functionality makes them valuable in agricultural settings.

Table 2: Biological Activities of Triazole Derivatives

Activity TypeDescription
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on plant pathogens
Plant Growth RegulationEnhancement of growth parameters in crops

Case Studies

  • Antibacterial Efficacy :
    A study conducted on various triazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against both planktonic and biofilm-forming cells of Haemophilus influenzae. The introduction of bromine at specific positions significantly increased the activity against resistant strains .
  • Agricultural Impact :
    Another research effort highlighted the use of triazole derivatives as effective fungicides in controlling Fusarium species in crops. These compounds not only inhibited fungal growth but also promoted root development in treated plants .

Properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c1-7(2,3)6-9-5(4-8)10-11-6;/h4H2,1-3H3,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQLIHFCCLMOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-05-3
Record name 1H-1,2,4-Triazole, 5-(chloromethyl)-3-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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